Bis(tricyclohexylphosphine)palladium(0)
Overview
Description
Bis(tricyclohexylphosphine)palladium(0) is an organometallic compound with the chemical formula C36H66P2Pd. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its stability and effectiveness in facilitating complex organic transformations.
Mechanism of Action
Target of Action
Bis(tricyclohexylphosphine)Palladium(0), also known as Pd(PCy3)2, is a general palladium precatalyst . It is primarily used in various chemical reactions as a catalyst . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction . It acts as a catalyst, reducing the activation energy required for the reaction and thereby increasing the rate of the reaction .
Biochemical Pathways
Bis(tricyclohexylphosphine)Palladium(0) is involved in various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation, and intramolecular alkane arylation adjacent to amides and sulfonamides . These reactions are part of larger biochemical pathways in organic synthesis .
Result of Action
The result of the action of Bis(tricyclohexylphosphine)Palladium(0) is the successful completion of the chemical reactions it catalyzes . By reducing the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
Action Environment
The action of Bis(tricyclohexylphosphine)Palladium(0) can be influenced by various environmental factors. For instance, it is sensitive to air , and its storage temperature is typically 2-8°C . These factors can influence the compound’s stability and efficacy as a catalyst .
Biochemical Analysis
Biochemical Properties
Bis(tricyclohexylphosphine)palladium(0) plays a crucial role in biochemical reactions, particularly in catalyzing cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with these biomolecules is primarily through coordination with palladium, which acts as a central metal ion, forming complexes that enhance the reactivity of the substrates involved in the reactions .
Cellular Effects
The effects of Bis(tricyclohexylphosphine)palladium(0) on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular growth, differentiation, and apoptosis . Additionally, Bis(tricyclohexylphosphine)palladium(0) can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Bis(tricyclohexylphosphine)palladium(0) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with ligands, forming complexes that can either activate or inhibit enzymes involved in various biochemical pathways . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to form stable complexes with biomolecules is key to its effectiveness as a catalyst in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tricyclohexylphosphine)palladium(0) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(tricyclohexylphosphine)palladium(0) remains stable under specific storage conditions but can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(tricyclohexylphosphine)palladium(0) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at elevated concentrations .
Metabolic Pathways
Bis(tricyclohexylphosphine)palladium(0) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism . These interactions are essential for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Bis(tricyclohexylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The transport and distribution of the compound are crucial for its effectiveness in biochemical reactions and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)palladium(0) can be synthesized through the reaction of palladium(II) chloride with tricyclohexylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the palladium. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(tricyclohexylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: Bis(tricyclohexylphosphine)palladium(0) is primarily involved in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent such as tetrahydrofuran or dimethylformamide, and the appropriate organic halide or organometallic reagent. The reactions are usually carried out under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Bis(tricyclohexylphosphine)palladium(0) has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in the synthesis of complex organic molecules, including natural products and polymers.
- Biology : The compound is employed in the modification of biomolecules and the development of new biochemical assays.
- Medicine : It plays a role in the synthesis of pharmaceutical compounds and the development of new drug candidates.
- Industry : The compound is used in the production of fine chemicals, agrochemicals, and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds:
- Bis(tri-tert-butylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness: Bis(tricyclohexylphosphine)palladium(0) is unique due to its high stability and effectiveness in catalyzing a wide range of cross-coupling reactions. The bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its reactivity and selectivity in various transformations.
Properties
IUPAC Name |
palladium;tricyclohexylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZTJWQMWZVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370360 | |
Record name | Bis(tricyclohexylphosphine)Palladium(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33309-88-5 | |
Record name | Bis(tricyclohexylphosphine)Palladium(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tricyclohexylphosphine) palladium(0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What catalytic properties of Bis(tricyclohexylphosphine)palladium(0) are highlighted in the research, and how do these relate to its structure?
A1: The research primarily highlights the role of Bis(tricyclohexylphosphine)palladium(0) as a precursor for the generation of catalytically active palladium species. In one study [], Bis(tricyclohexylphosphine)palladium(0) is oxidatively grafted onto manganese dioxide (MnO2) surfaces. This grafting process leads to the formation of isolated palladium atoms stabilized on the MnO2 support. These isolated palladium atoms exhibit catalytic activity for the low-temperature oxidation of carbon monoxide (CO) []. The bulky tricyclohexylphosphine ligands in the precursor likely play a role in preventing the aggregation of palladium atoms during the grafting process, leading to the formation of highly dispersed and catalytically active sites.
Q2: Is there evidence of Bis(tricyclohexylphosphine)palladium(0) promoting water activation?
A2: One of the research papers mentions the use of Bis(tricyclohexylphosphine)palladium(0) in the presence of boron trifluoride []. While the abstract doesn't provide specific details, this suggests the potential for water activation. Boron trifluoride is known to activate water molecules, making them more susceptible to nucleophilic attack. It's possible that Bis(tricyclohexylphosphine)palladium(0) participates in this process, potentially by coordinating to the activated water molecule or acting as a Lewis acid itself. Further investigation into the full text of the research article is needed to confirm the exact role of Bis(tricyclohexylphosphine)palladium(0) in this context.
Q3: What analytical techniques were employed to characterize the palladium species derived from Bis(tricyclohexylphosphine)palladium(0)?
A3: The research employed a combination of in situ and ex situ spectroscopic techniques to characterize the palladium species on the MnO2 support. While the specific techniques are not explicitly mentioned, the phrase "in situ/operando" suggests the use of techniques like X-ray absorption spectroscopy (XAS) or infrared spectroscopy (IR) to monitor the catalyst structure and behavior during the CO oxidation reaction []. These techniques provide valuable information about the oxidation state, coordination environment, and potential interactions of the palladium species under reaction conditions.
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